Structural Differentiation via Computed Physicochemical Properties vs. Nearest Nitrobenzamide Analogs
CAS 941919-41-1 bears a unique combination of a 4,5-dimethoxy-2-nitrobenzamide core and a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl aniline moiety. Its computed XLogP3-AA of 2.7 [1] distinguishes it from the more polar analog CAS 941978-71-8 (4,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide), which carries an additional methoxy group on the central phenyl ring and is predicted to have a lower logP. The topological polar surface area (TPSA) of 114 Ų reflects the contribution of the two methoxy groups, the nitro group, and the amide and lactam carbonyls [1]. These computed properties influence chromatographic retention behavior in HPLC method development and solid-phase extraction protocols for impurity quantification [2].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; TPSA = 114 Ų; MW = 413.4 g/mol |
| Comparator Or Baseline | CAS 941978-71-8 (4,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide): predicted lower logP due to additional methoxy substituent. CAS 922931-97-3 (4-chloro analog): MW differs, TPSA lower. |
| Quantified Difference | ΔXLogP estimated ≥0.5 units lower for 941978-71-8 (class-level inference); exact experimental logP/logD values not published for either compound. |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.6.11 for TPSA); no experimental logD₇.₄ or chromatographic logk' data published. |
Why This Matters
The distinct lipophilicity and polarity profile governs chromatographic retention and extraction behavior, making CAS 941919-41-1 uniquely identifiable from its nearest analogs in HPLC-UV and LC-MS impurity profiling methods for Apixaban drug substance and drug product [2].
- [1] PubChem Compound Summary for CID 7687743, computed properties: XLogP3-AA 2.7, TPSA 114 Ų, MW 413.4 g/mol. NCBI, U.S. National Library of Medicine. View Source
- [2] Subramanian VB, Katari NK, Dongala T, Jonnalagadda SB. Stability-indicating RP-HPLC method development and validation for determination of nine impurities in apixaban tablet dosage forms. Robustness study by quality by design approach. Biomedical Chromatography, 2020, 34(3):e4719. DOI: 10.1002/bmc.4719. Demonstrates the use of chromatographic retention behavior to resolve structurally related Apixaban impurities. View Source
